2,5-Dichlorothiophene-3-carbohydrazide

CAS No.: 904027-75-4

Cat. No.: VC3012469

Molecular Formula: C5H4Cl2N2OS

Molecular Weight: 211.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904027-75-4 |

|---|---|

| Molecular Formula | C5H4Cl2N2OS |

| Molecular Weight | 211.07 g/mol |

| IUPAC Name | 2,5-dichlorothiophene-3-carbohydrazide |

| Standard InChI | InChI=1S/C5H4Cl2N2OS/c6-3-1-2(4(7)11-3)5(10)9-8/h1H,8H2,(H,9,10) |

| Standard InChI Key | WVGRHOXSKSEHSX-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1C(=O)NN)Cl)Cl |

| Canonical SMILES | C1=C(SC(=C1C(=O)NN)Cl)Cl |

Introduction

Chemical Structure and Properties

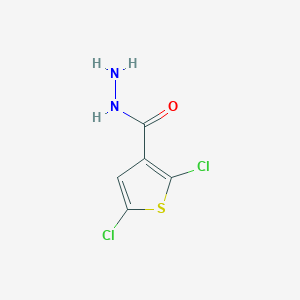

2,5-Dichlorothiophene-3-carbohydrazide (CAS: 904027-75-4) is characterized by its molecular formula C₅H₄Cl₂N₂OS and a molecular weight of 211.06 g/mol . The structure consists of a thiophene core with two chlorine atoms at positions 2 and 5, and a carbohydrazide (-CO-NH-NH₂) group at position 3.

The SMILES notation for this compound is NNC(C1=C(SC(Cl)=C1)Cl)=O , representing its chemical structure in a linear format. The compound's structure can be visualized as a five-membered thiophene ring containing a sulfur atom, with chlorine atoms and a carbohydrazide substituent.

Table 1: Physical and Chemical Properties of 2,5-Dichlorothiophene-3-carbohydrazide

Based on its structure and comparison with related compounds, 2,5-Dichlorothiophene-3-carbohydrazide is expected to be a crystalline solid with moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The carbohydrazide group provides hydrogen bond donor and acceptor capabilities, enhancing interactions with polar solvents.

Synthesis and Preparation Methods

The synthesis of 2,5-Dichlorothiophene-3-carbohydrazide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid or its derivatives with hydrazine hydrate. This synthetic approach follows general pathways used for the preparation of carbohydrazide compounds.

Standard Synthetic Route

The most common synthetic pathway involves:

-

Starting with 2,5-dichlorothiophene-3-carboxylic acid (CAS: 36157-41-2)

-

Converting the carboxylic acid to a more reactive derivative (ester or acid chloride)

-

Reacting with hydrazine hydrate to form the target carbohydrazide

This approach is supported by similar synthetic methods used for related compounds. For example, hydrazide formation from carboxylic acids is a common transformation in heterocyclic chemistry, as evidenced by the synthesis of various carbohydrazides described in the literature .

Alternative Methods

An alternative approach involves:

-

Starting with 2,5-dichlorothiophene-3-carbaldehyde (CAS: 61200-60-0)

-

Oxidizing to the corresponding carboxylic acid

-

Converting to the carbohydrazide as described above

The preparation methods typically require reflux conditions in suitable solvents such as ethanol or propan-2-ol, with reaction times ranging from several hours to overnight for complete conversion .

Chemical Reactivity

The reactivity of 2,5-Dichlorothiophene-3-carbohydrazide is determined by both the thiophene ring with its chlorine substituents and the carbohydrazide functional group, offering diverse reaction possibilities.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 5 of the thiophene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles. The electron-withdrawing effect of the chlorine atoms makes the thiophene ring more susceptible to nucleophilic attack compared to unsubstituted thiophene derivatives.

Condensation Reactions

The carbohydrazide group (-CO-NH-NH₂) can participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reactivity is particularly valuable for the synthesis of Schiff bases and related compounds with potential biological activities.

Cyclization Reactions

The compound can undergo various cyclization reactions leading to the formation of heterocyclic systems. For example:

-

Reaction with dicarbonyl compounds can lead to the formation of pyrazole derivatives

-

Intramolecular cyclization reactions can result in fused heterocyclic systems

-

Condensation with specific reagents can form triazole, tetrazole, or other nitrogen-containing heterocycles

Coordination Chemistry

The carbohydrazide group can function as a ligand for various metal ions, forming coordination compounds with potential applications in catalysis and materials science.

Table 2: Key Reactions of 2,5-Dichlorothiophene-3-carbohydrazide

| Reaction Type | Reagents | Products | Potential Applications |

|---|---|---|---|

| Nucleophilic Substitution | Amines, thiols, alcohols | Substituted thiophenes | Building blocks for more complex structures |

| Condensation | Aldehydes, ketones | Hydrazones | Precursors for heterocycles, potential biological activity |

| Cyclization | Dicarbonyl compounds | Pyrazoles, triazoles | Pharmaceutical intermediates, bioactive compounds |

| Coordination | Metal salts | Metal complexes | Catalysts, materials with unique properties |

Applications in Research and Industry

2,5-Dichlorothiophene-3-carbohydrazide has several important applications across different fields, primarily due to its versatile chemical reactivity and potential biological activities.

Pharmaceutical Research

The compound serves as a valuable intermediate in pharmaceutical research:

-

Bioactive Compound Synthesis: It is used to synthesize compounds with potential anticancer activity.

-

Heterocyclic Building Block: The molecule provides a foundation for creating complex heterocyclic systems with medicinal properties.

-

Drug Development: The reactivity of the carbohydrazide group enables the synthesis of hydrazones and other derivatives that may exhibit various biological activities.

Material Science Applications

In material science, thiophene derivatives including 2,5-Dichlorothiophene-3-carbohydrazide contribute to:

-

Conductive Materials: Precursors for thiophene-based polymers with electronic applications.

-

Specialty Chemicals: Components in the development of advanced materials with unique properties.

-

Sensors: Building blocks for chemical and biological sensing materials.

Synthetic Chemistry

In synthetic organic chemistry, the compound serves as:

-

Versatile Intermediate: A platform for diverse chemical transformations leading to complex molecular structures.

-

Functional Group Manipulation: A model for studying the reactivity of carbohydrazides in various chemical environments.

-

Methodology Development: A substrate for developing new synthetic methodologies and reaction conditions.

Where:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Comparative Analysis with Related Compounds

Comparing 2,5-Dichlorothiophene-3-carbohydrazide with structurally related compounds provides insights into its unique properties and potential applications.

Table 4: Comparison of 2,5-Dichlorothiophene-3-carbohydrazide with Related Compounds

Structural Implications

The structural differences between these compounds significantly affect their chemical and biological properties:

-

Reactivity: The carbohydrazide group in 2,5-Dichlorothiophene-3-carbohydrazide is more nucleophilic than the carboxylic acid group in 2,5-Dichlorothiophene-3-carboxylic acid, leading to different reaction patterns.

-

Hydrogen Bonding: The -NH-NH₂ group enables stronger hydrogen bonding compared to carboxylic acids or esters, affecting crystal packing, solubility, and interactions with biological targets.

-

Electronic Effects: The electron-withdrawing chlorine atoms influence the electron density of the thiophene ring, which in turn affects the reactivity of both the ring and the carbohydrazide group.

-

Biological Interactions: The unique combination of functional groups in 2,5-Dichlorothiophene-3-carbohydrazide provides distinct binding opportunities with biological macromolecules compared to related compounds.

Current Research Trends and Future Directions

Research involving 2,5-Dichlorothiophene-3-carbohydrazide and related compounds continues to evolve, with several promising directions:

Medicinal Chemistry Applications

Current research trends include:

-

Development of novel heterocyclic compounds with enhanced biological activities

-

Structure-activity relationship studies to optimize therapeutic potential

-

Target-specific drug design utilizing the reactive carbohydrazide group

-

Exploration of synergistic effects in combination therapies

Synthetic Methodology Advancements

Ongoing methodological improvements focus on:

-

Green chemistry approaches for more sustainable synthesis

-

Catalytic methods to enhance selectivity and efficiency

-

One-pot multi-component reactions to streamline synthetic processes

-

Flow chemistry techniques for scalable production

Materials Science Innovations

Emerging applications in materials science include:

-

Development of functional materials with unique electronic properties

-

Creation of stimuli-responsive systems utilizing coordination chemistry

-

Design of novel sensors based on specific chemical interactions

-

Integration into advanced polymer systems for specialized applications

Computational Studies

Theoretical investigations are providing deeper insights into:

-

Electronic structure and reactivity patterns

-

Prediction of biological activities through molecular modeling

-

Optimization of synthetic pathways through computational chemistry

-

Understanding structure-property relationships for materials applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume